N-(3-phenylpropyl)-1H-indole-4-carboxamide
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Overview
Description
“N-(3-phenylpropyl)-1H-indole-4-carboxamide” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring. The “N-(3-phenylpropyl)” part suggests the presence of a phenylpropyl group attached to the nitrogen atom of the indole moiety.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring system, with a carboxamide group at the 4-position and a phenylpropyl group attached to the nitrogen of the indole .Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of indoles is dominated by electrophilic aromatic substitution at the C3 position and the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Research has developed a series of 3-aryl-phospho-indole (API) compounds as potent non-nucleoside reverse transcriptase inhibitors for HIV-1. These compounds, including ones similar to N-(3-phenylpropyl)-1H-indole-4-carboxamide, have shown excellent potency against both wild-type HIV-1 and mutant strains, highlighting their potential in antiviral therapy (F. Alexandre et al., 2011).
Ring-opening Polymerization Catalysts
N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide, a compound structurally related to this compound, has been identified as an efficient hydrogen-bonding organocatalyst for the ring-opening polymerization of l-lactide. This discovery contributes to the development of sustainable polymer materials with controlled properties (S. Koeller et al., 2009).
Selective Coupling Reactions
The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates a mild and efficient pathway towards diverse product formation. This research opens new avenues for selective synthesis in organic chemistry, offering insights into C-H activation and electrophilic addition mechanisms (Jing Zheng et al., 2014).
Allosteric Modulators of the Cannabinoid CB₁ Receptor
Studies on N-phenylethyl-1H-indole-2-carboxamides, structurally similar to this compound, have led to the identification of novel allosteric modulators for the CB₁ receptor. These modulators show a stimulatory effect on the receptor, indicating potential therapeutic applications in modulating cannabinoid receptor activity (F. Piscitelli et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-phenylpropyl)-1H-indole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(16-9-4-10-17-15(16)11-13-19-17)20-12-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-11,13,19H,5,8,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDYUKQPOWZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C3C=CNC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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